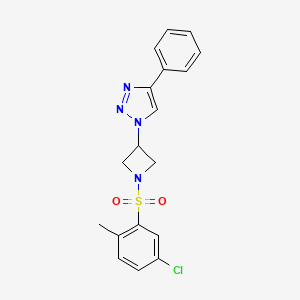
1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a triazole ring, a phenyl ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The triazole ring, phenyl ring, and sulfonyl group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the triazole ring might undergo reactions with electrophiles, while the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have developed one-pot synthesis methods for creating novel 1,2,3-triazole derivatives with significant biological activities, including antibacterial and free radical scavenging activities. For example, a one-pot procedure led to the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, showcasing potent activity in vitro against various bacterial strains and radical scavenging ability (Sreerama et al., 2020).
Antimicrobial and Surface Activity
The synthesis of 1,2,4-triazole derivatives has been demonstrated to be effective for producing biologically active heterocycles, which exhibit antimicrobial activity and can be used as surface active agents. This underscores the potential of 1,2,3-triazole derivatives in the development of new antimicrobial agents (El-Sayed, 2006).
Novel Synthesis Methods
Innovative synthesis techniques have been explored for creating azetidin-2-one-4-spiro-5′-4′-chloro-5′H-1′,2′,3′-dithiazoles and bis(2-oxo-azetidin-4-yl) trisulfides, demonstrating the versatility of 1,2,3-triazole derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Jeon et al., 2001).
Pharmacological Studies
Sulphur containing 1,2,4-triazole derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial effects. These studies highlight the importance of 1,2,3-triazole derivatives in the development of new drugs with enhanced biological activities (Rao et al., 2014).
Denitrogenative Transformations
The transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles open new avenues for synthesizing highly functionalized nitrogen-based heterocycles. These advancements illustrate the role of 1,2,3-triazole derivatives in facilitating complex synthetic transformations, leading to the creation of novel compounds with potential applications in various fields of chemistry and medicine (Anbarasan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-13-7-8-15(19)9-18(13)26(24,25)22-10-16(11-22)23-12-17(20-21-23)14-5-3-2-4-6-14/h2-9,12,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSGLHAXWCOKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

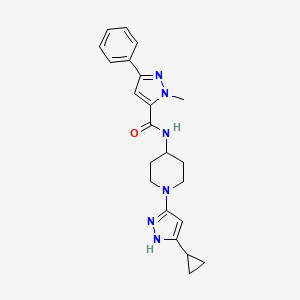
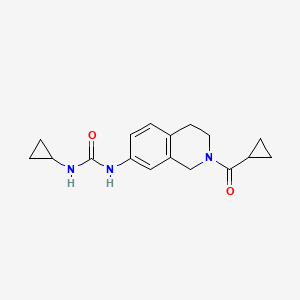
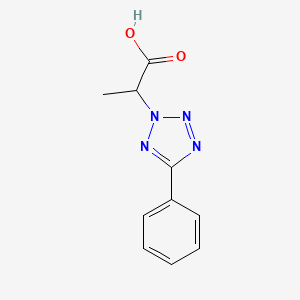
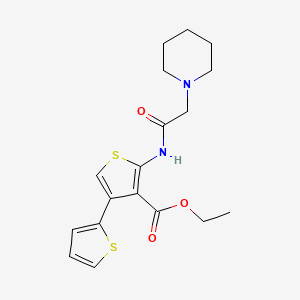
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)
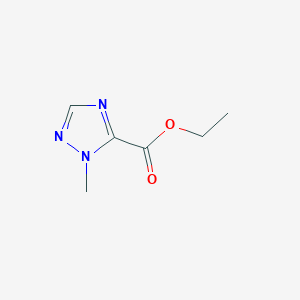
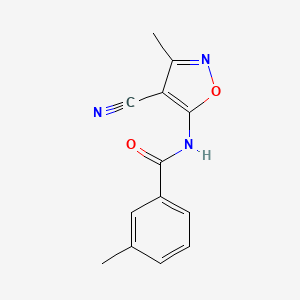
![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)
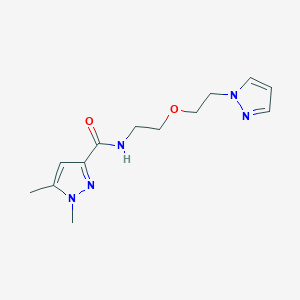
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2564105.png)
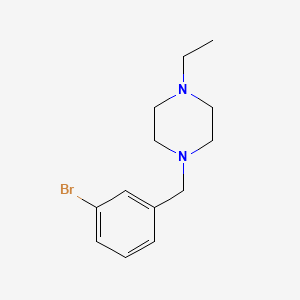
![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)